![molecular formula C12H15NO2S B13014635 6-Benzyl-3-thia-6-azabicyclo[3.1.1]heptane-3,3-dione](/img/structure/B13014635.png)
6-Benzyl-3-thia-6-azabicyclo[3.1.1]heptane-3,3-dione
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Overview
Description
6-Benzyl-3-thia-6-azabicyclo[311]heptane-3,3-dione is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-thia-6-azabicyclo[3.1.1]heptane-3,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a thiol-containing compound, followed by cyclization using a suitable reagent such as a strong acid or base. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-thia-6-azabicyclo[3.1.1]heptane-3,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the thia-azabicyclo ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Benzyl-3-thia-6-azabicyclo[3.1.1]heptane-3,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 6-Benzyl-3-thia-6-azabicyclo[3.1.1]heptane-3,3-dione exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: A related compound with similar structural features but lacking the benzyl and thia groups.
6-Azabicyclo[3.1.1]heptane: Another similar compound, often used as a scaffold in medicinal chemistry.
Uniqueness
6-Benzyl-3-thia-6-azabicyclo[3.1.1]heptane-3,3-dione is unique due to the presence of both a benzyl group and a thia group, which can confer distinct chemical and biological properties. These features can enhance its reactivity and potential as a versatile building block in synthetic chemistry.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, offering opportunities for the development of new materials, drugs, and other advanced applications.
Properties
IUPAC Name |
6-benzyl-3λ6-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-16(15)8-11-6-12(9-16)13(11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRJFCJTFKLCQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CS(=O)(=O)CC1N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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